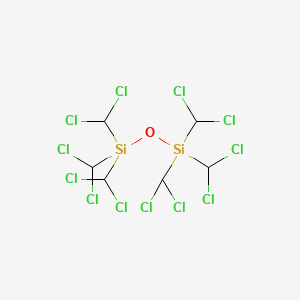
Hexakis(dichloromethyl)disiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexakis(dichloromethyl)disiloxane is a chemical compound with the molecular formula C6H6Cl12OSi2 It is a member of the disiloxane family, characterized by the presence of two silicon atoms connected by an oxygen atom, with each silicon atom further bonded to three dichloromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexakis(dichloromethyl)disiloxane can be synthesized through the hydrolysis of chloromethyl-dimethylchlorosilane. The process involves the controlled addition of chloromethyl-dimethylchlorosilane to water, resulting in the formation of dichloromethyl-tetramethyldisiloxane. The reaction is exothermic and typically conducted at temperatures ranging from 20 to 100°C. The organic layer is separated, washed until neutral, dried, and then distilled to collect the desired product with high yield and purity .
Industrial Production Methods: The industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Hexakis(dichloromethyl)disiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The dichloromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chloromethylsiloxane derivatives, while reduction can produce silane derivatives .
Applications De Recherche Scientifique
Hexakis(dichloromethyl)disiloxane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosilicon compounds.
Biology: The compound’s unique properties make it useful in the development of biomaterials and drug delivery systems.
Medicine: Research is ongoing into its potential use in medical devices and pharmaceuticals.
Mécanisme D'action
The mechanism of action of hexakis(dichloromethyl)disiloxane involves its interaction with various molecular targets and pathways. The compound can form stable complexes with other molecules through hydrosilylation reactions, where silicon-hydrogen bonds add across unsaturated bonds. This property is exploited in the synthesis of advanced materials and in catalysis .
Comparaison Avec Des Composés Similaires
Hexakis(dichloromethyl)disiloxane can be compared with other disiloxane compounds, such as:
Disiloxane (Si2H6O): The simplest disiloxane, used in various industrial applications.
Hexakis(dimethylaminoxy)disiloxane: Known for its unique insertion of an oxygen atom into the Si-Si bond, used in specialized chemical synthesis.
Uniqueness: this compound stands out due to its high reactivity and versatility in forming complex organosilicon structures. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
415706-71-7 |
|---|---|
Formule moléculaire |
C6H6Cl12OSi2 |
Poids moléculaire |
575.7 g/mol |
Nom IUPAC |
tris(dichloromethyl)-[tris(dichloromethyl)silyloxy]silane |
InChI |
InChI=1S/C6H6Cl12OSi2/c7-1(8)20(2(9)10,3(11)12)19-21(4(13)14,5(15)16)6(17)18/h1-6H |
Clé InChI |
GLVCDSYQLJEPAY-UHFFFAOYSA-N |
SMILES canonique |
C([Si](C(Cl)Cl)(C(Cl)Cl)O[Si](C(Cl)Cl)(C(Cl)Cl)C(Cl)Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


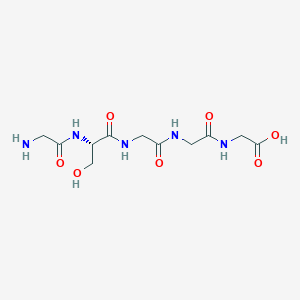
![3-{[(2R)-2-Acetamido-2-carboxyethyl]sulfanyl}-4-hydroxynonanoic acid](/img/structure/B14249014.png)
![N'-[(2-methoxyphenyl)carbonyl]furan-2-carbohydrazide](/img/structure/B14249024.png)
![Acetic acid, 2-[4-[[cyclohexyl[2-[(2,4-dichlorophenyl)amino]-2-oxoethyl]amino]methyl]-2-methylphenoxy]-](/img/structure/B14249025.png)
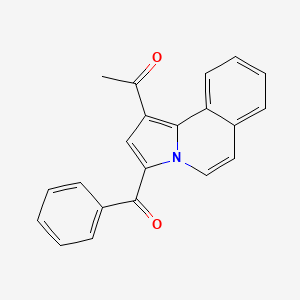
![1H-Indole, 3-[1-(3-butynyloxy)-2-nitroethyl]-1-methoxy-](/img/structure/B14249032.png)
silane](/img/structure/B14249053.png)
![Benzamide, 5-(acetylamino)-N-butyl-2-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14249057.png)
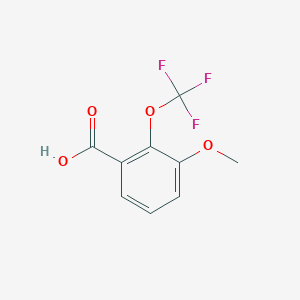

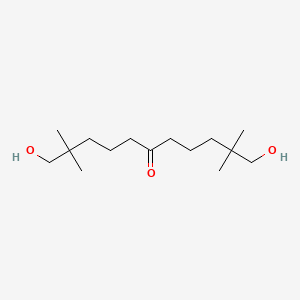

![[(4-Chloro-3-hydroxy-3-methylbutoxy)-oxidophosphoryl] phosphate](/img/structure/B14249091.png)

